3-(5-Aminopyrimidin-4-YL)benzoic acid
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Overview
Description
3-(5-Aminopyrimidin-4-YL)benzoic acid is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 5-aminopyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopyrimidin-4-YL)benzoic acid typically involves the reaction of 5-aminopyrimidine with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopyrimidin-4-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-Aminopyrimidin-4-YL)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Aminopyrimidin-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Pyrimidinyl)benzoic acid
- 3-Pyrimidin-4-yl-benzoic acid
- Benzoic acid, 3-(4-pyrimidinyl)-
Uniqueness
3-(5-Aminopyrimidin-4-YL)benzoic acid is unique due to the presence of the 5-aminopyrimidin-4-yl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1823245-42-6 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(5-aminopyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |
InChI Key |
OIWCBHPUJKYCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N |
Origin of Product |
United States |
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